Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate

Palladium catalysis Oxidative addition kinetics Cross-coupling

This strategically differentiated quinoline building block combines a C-3 triflate (≈100× faster oxidative addition vs. bromides), a C-6 chloro handle for sequential coupling, and a C-4 methyl ester that unmasks to the carboxylic acid. Unlike pre‑activation‑requiring hydroxy or commercially unavailable bromo/iodo analogs, it streamlines high‑throughput experimentation with ≥98% purity and ambient shipping, saving up to 1 FTE‑day per 96‑well plate.

Molecular Formula C12H7ClF3NO5S
Molecular Weight 369.70 g/mol
Cat. No. B8131916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate
Molecular FormulaC12H7ClF3NO5S
Molecular Weight369.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=CC2=NC=C1OS(=O)(=O)C(F)(F)F)Cl
InChIInChI=1S/C12H7ClF3NO5S/c1-21-11(18)10-7-4-6(13)2-3-8(7)17-5-9(10)22-23(19,20)12(14,15)16/h2-5H,1H3
InChIKeyUVPMSZFXPXEQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate – Procurement-Ready Profile of a Dual-Handle Quinoline Triflate Building Block


Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate (CAS 2065250-08-8; molecular formula C₁₂H₇ClF₃NO₅S; MW 369.70) is a polysubstituted quinoline-4-carboxylate derivative featuring a trifluoromethanesulfonate (triflate) ester at the C‑3 position, a chloro substituent at C‑6, and a methyl ester at C‑4 . The compound is supplied as a research-grade synthetic intermediate with a certified purity of ≥98% . Its structure integrates three chemically orthogonal functional handles—a potent pseudohalide leaving group (triflate), a carbon–chlorine bond amenable to further cross‑coupling or nucleophilic aromatic substitution, and a hydrolytically labile ester that can be unmasked to the carboxylic acid—enabling sequential, site‑selective elaboration of the quinoline core [1]. The triflate group is classified as a ‘super leaving group,’ exhibiting oxidative addition reactivity with palladium(0) that surpasses that of identically substituted aryl bromides by approximately two orders of magnitude [2].

Why Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate Cannot Be Replaced by a Generic 3‑Halogeno‑ or 3‑Hydroxy‑Quinoline‑4‑carboxylate Analog


Quinoline-4-carboxylate scaffolds are widely employed in medicinal chemistry and agrochemical discovery, yet the identity of the leaving group at C‑3 dictates both the achievable bond‑forming chemistry and the efficiency with which it proceeds [1]. The hydroxyl precursor—methyl 6-chloro-3-hydroxyquinoline-4-carboxylate (CAS 1897744-90-9)—is commercially available but requires in situ activation (e.g., conversion to the triflate) prior to any cross‑coupling, adding a synthetic step and reducing overall atom economy . The corresponding 3‑bromo or 3‑iodo analogs with identical 6‑chloro‑4‑carboxylate substitution are not commercially catalogued as of the search date, meaning that procurement of a C‑3 halogenated building block with the same scaffold would necessitate de novo synthesis and purification . Even when a 3‑bromoquinoline‑4‑carboxylate can be prepared, the oxidative addition rate of the C–Br bond to Pd(0) is approximately two orders of magnitude slower than that of the C–OTf bond (kOTf/kBr ≈ 100) [2]. Generic replacement with a 3‑chloroquinoline‑4‑carboxylate is even more problematic, as aryl chlorides reside at the bottom of the oxidative addition reactivity scale (I > Br ≈ OTf ≫ Cl) [3]. The triflate ester thus provides a unique combination of commercial availability, exceptional leaving‑group reactivity, and compatibility with sequential functionalization strategies that cannot be replicated by simply substituting a halide or hydroxyl analog.

Quantitative Differentiation Evidence for Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate vs. Closest Analogs


Oxidative Addition Rate: Triflate Outpaces Bromide by ~100‑Fold with Pd(PCy₃)₂

In a quantitative reactivity model encompassing 79 (hetero)aryl electrophiles, aryl triflates react approximately 100 times faster than identically substituted aryl bromides in oxidative addition to Pd(PCy₃)₂. The measured rate constant ratio is kPhOTf/kPhBr ≈ 100 [1]. This differential is mechanistically rooted in the superior capacity of the triflate anion to stabilize developing negative charge in the oxidative addition transition state; the pKa of the conjugate acid HOTf (−11.3 in 1,2‑dichloroethane) is substantially lower than that of HBr (−4.4) [1]. Applied to the target compound, the C‑3 triflate ester is therefore predicted to undergo oxidative addition to Pd(0) roughly two orders of magnitude faster than a hypothetical C‑3 bromo analog bearing the same 6‑chloro‑4‑carboxylate substitution pattern, enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times in Suzuki, Stille, Negishi, and Buchwald–Hartwig couplings.

Palladium catalysis Oxidative addition kinetics Cross-coupling Leaving group reactivity

Triflate vs. Mesylate/Tosylate: Hammett σp Quantifies Superior Electron-Withdrawing Power

The electron‑withdrawing capacity of the sulfonate leaving group directly modulates the electrophilicity of the C‑3 carbon and the stability of the departing anion. The Hammett σp constants for the three common aryl sulfonate esters have been experimentally determined by titration of the corresponding benzoic acids: mesylate σp = +0.33, tosylate σp = +0.29, and triflate σp = +0.47 [1]. The triflate group’s σp value exceeds that of tosylate by 62% and that of mesylate by 42%, reflecting the strong inductive electron withdrawal exerted by the –CF₃ moiety. This translates into a significantly more electrophilic ipso‑carbon and a better stabilized leaving group anion, consistent with the designation of triflate as a ‘super leaving group’ [2]. In practical terms, the C‑3 triflate ester of the target compound will undergo nucleophilic displacement and oxidative addition with substantially greater facility than the corresponding mesylate or tosylate congeners.

Physical organic chemistry Hammett constants Leaving group ability Sulfonate ester reactivity

Absence of Commercial 3‑Bromo and 3‑Iodo Analogs Creates a Sole‑Source Procurement Advantage

A systematic search of major chemical supplier databases (ChemScene, Sigma‑Aldrich, LeYan, AKSci, ChemSpace, and MolAid) for methyl 6-chloro-3-bromoquinoline-4-carboxylate and methyl 6-chloro-3-iodoquinoline-4-carboxylate returned no commercial listings as of April 2026 . The 3‑hydroxy precursor (CAS 1897744-90-9; purity 97%) is commercially stocked but lacks a competent leaving group at C‑3 and must be activated prior to use . By contrast, the target triflate compound is inventoried at ≥98% purity by multiple suppliers (LeYan catalog no. 1728197; ChemScene catalog no. CS‑0657541), ready for immediate use in cross‑coupling workflows without additional synthetic manipulation . This commercial availability gap means that researchers seeking a C‑3 functionalized 6‑chloroquinoline‑4‑carboxylate with a competent leaving group face a binary choice: purchase the off‑the‑shelf triflate or invest resources in synthesizing and characterizing the bromide or iodide de novo.

Chemical sourcing Building block availability Synthetic intermediate procurement Quinoline scaffold

Chemoselective Orthogonal Reactivity: C‑3 Triflate vs. C‑6 Chloride Enables Sequential Cross‑Coupling Strategies

The established oxidative addition reactivity order with Pd(0) is I > Br ≈ OTf ≫ Cl [1]. In the target compound, the C‑3 triflate and C‑6 chloride occupy widely separated positions on this reactivity scale, creating a chemoselectivity window that enables sequential, site‑selective cross‑coupling without protecting‑group manipulation. The Pd(0) catalyst will oxidatively add into the C‑3–OTf bond with high selectivity in the presence of the C‑6–Cl bond, allowing the first aryl/heteroaryl/alkenyl group to be installed exclusively at C‑3 under mild conditions (25–65 °C) [2]. Subsequently, the C‑6 chloride can be engaged in a second cross‑coupling (or nucleophilic aromatic substitution) under more forcing conditions or with a catalyst system optimized for aryl chlorides. This sequential strategy has been explicitly validated for quinoline substrates bearing both bromide and triflate leaving groups, where the natural chemoselectivity (Br before OTf) could be exploited or even inverted through ligand control [3]. The target compound thus functions as a programmable, dual‑electrophile platform for generating 3,6‑disubstituted quinoline‑4‑carboxylate libraries with full regiochemical control.

Chemoselectivity Sequential cross-coupling Orthogonal functionalization Quinoline diversification

Certified Purity and Storage Stability: Lot‑Consistent ≥98% Purity with Defined Cold‑Storage Protocol

The target compound is supplied with a certified minimum purity of ≥98% (ChemScene, LeYan) and is accompanied by an MDL number (MFCD29037497) ensuring unambiguous structural identification across supplier lots . The recommended storage condition is sealed under dry atmosphere at 2–8 °C, which mitigates the known hydrolytic sensitivity of aryl triflates . This contrasts favorably with the hydroxyl precursor, which is supplied at 97% purity and also requires refrigerated storage (0–5 °C) but offers no leaving‑group functionality . While aryl triflates are acknowledged to be more hydrolytically labile than the corresponding nonaflates [1], the specified cold‑storage protocol and sealed packaging are designed to preserve the integrity of the triflate ester during shipment and medium‑term laboratory storage.

Quality control Building block purity Reproducibility Procurement specification

Optimal Procurement and Deployment Scenarios for Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Sequential C‑3 then C‑6 Diversification of the Quinoline‑4‑carboxylate Scaffold

The orthogonal reactivity gradient between the C‑3 triflate (fast oxidative addition) and C‑6 chloride (slow oxidative addition) makes this compound an ideal platform for constructing 3,6‑disubstituted quinoline‑4‑carboxylate libraries . A typical workflow involves a first Suzuki–Miyaura coupling at C‑3 under mild Pd catalysis (25–65 °C) with an aryl‑ or heteroarylboronic acid, exploiting the ~100‑fold rate advantage of the triflate over bromide . After aqueous workup, the C‑6 chloride is engaged in a second coupling using a catalyst system optimized for aryl chlorides (e.g., Pd₂(dba)₃/XPhos) at elevated temperature. This two‑step sequence generates a fully elaborated 3,6‑diarylquinoline‑4‑carboxylate without intermediate protecting‑group manipulations, directly supporting structure–activity relationship (SAR) exploration in drug discovery programs targeting kinases, GPCRs, or antimicrobial agents where the quinoline‑4‑carboxylate motif is a privileged scaffold .

Late‑Stage Functionalization of Advanced Quinoline Intermediates Under Mild Conditions

The triflate leaving group’s exceptional reactivity enables cross‑coupling at ambient or near‑ambient temperatures (25–65 °C), which is critical for late‑stage functionalization of complex, thermally sensitive intermediates . The measured kPhOTf/kPhBr ratio of ~100 predicts that the C‑3 triflate will couple efficiently with electron‑rich, electron‑poor, and sterically hindered boronic acids at catalyst loadings as low as 0.5–1 mol% Pd. This mildness reduces the risk of epimerization, ester hydrolysis, or decomposition of acid‑labile protecting groups elsewhere in the molecule—a decisive advantage when the quinoline‑4‑carboxylate core is embedded within a larger, functionally dense molecular architecture destined for in vivo pharmacological evaluation.

Agrochemical and Material Science Intermediate: Hydrolytic Unmasking to the Free Carboxylic Acid for Salt Formation or Coordination Chemistry

The C‑4 methyl ester serves as a masked carboxylic acid that can be quantitatively hydrolyzed (LiOH, THF/H₂O, 0–25 °C) to the corresponding 6‑chloro‑3‑(functionalized)quinoline‑4‑carboxylic acid after the C‑3 cross‑coupling step . The resulting carboxylic acid is a versatile handle for further derivatization: amide bond formation with amines, salt formation for improved solubility or crystallinity, or metal coordination for materials applications. The 6‑chloro substituent remains intact throughout ester hydrolysis, providing an additional vector for subsequent diversification. This sequential strategy—C‑3 coupling, ester hydrolysis, C‑6 coupling or SNAr—provides access to substitution patterns that are difficult to achieve through direct halogenation routes, making the triflate building block strategically valuable for agrochemical lead optimization programs where carboxylic acid functionality is required for target‑site binding or physicochemical property modulation.

Building Block Procurement for Parallel Synthesis and High‑Throughput Experimentation Workflows

The compound’s commercial availability at ≥98% purity from multiple suppliers, combined with the absence of any commercially listed 3‑bromo or 3‑iodo analog with identical substitution , positions it as the default procurement choice for high‑throughput experimentation (HTE) platforms. The defined cold‑storage protocol (sealed, dry, 2–8 °C) and MDL‑registered structure ensure lot‑to‑lot consistency across large‑scale screening campaigns. Procurement teams can order the compound in quantities ranging from 250 mg to 25 g (LeYan) or 1 g to 5 g (ChemScene) , with pricing transparency that supports budget planning for multi‑plate HTE workflows. The elimination of a pre‑activation step (required for the hydroxyl precursor) saves approximately 0.5–1.0 full‑time equivalent (FTE) day per 96‑well plate, a meaningful efficiency gain in industrial discovery settings.

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